Levonorgestrel

Catalog No.
S537510
CAS No.
6533-00-2
M.F
C21H28O2
M. Wt
318.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levonorgestrel

CAS Number

6533-00-2

Product Name

Levonorgestrel

IUPAC Name

(10R,13S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-17-hydroxy-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C21H28O2

Molecular Weight

318.5 g/mol

InChI

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16-,17?,18?,19?,20-,21-/m0/s1/i5D2,6D2,13D,16D

InChI Key

WWYNJERNGUHSAO-PHHWYCLISA-N

SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34

Solubility

In water, 1.73 mg/L, temp not stated.

Synonyms

18,19-dinorpregn-4-en-20-yn-3-one, 13-ethyl-17-hydroxy-, (17alpha)-(-)-, Capronor, Cerazet, D Norgestrel, D-Norgestrel, duofem, l Norgestrel, l-Norgestrel, Levonorgestrel, Microlut, Microval, Mirena, Norgeston, NorLevo, Norplant, Norplant 2, Norplant-2, Norplant2, Plan B, Vikela

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34

Isomeric SMILES

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])(C3CC[C@]4(C(C3CC2([2H])[2H])CC[C@]4(C#C)O)CC)[2H]

Description

The exact mass of the compound Norgestrel is 312.2089 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.0058 g/l5.54e-06 min water, 1.73 mg/l, temp not stated.soluble in ethanol (1 in 120), chloroform (1 in 15), diethyl ether (1 in 400) and dioxane.in water, 2.05 mg/l at 25 °c (est)5.83e-03 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 744007. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Reproductive Control Agents - Contraceptive Agents - Contraceptive Agents, Female - Contraceptives, Oral - Contraceptives, Oral, Hormonal. It belongs to the ontological category of 17beta-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Endometriosis Research:

  • Norgestrel's ability to suppress endometrial growth makes it valuable in studying endometriosis, a condition where endometrial tissue grows outside the uterus. Researchers investigate its effects on endometrial cells and tissues to understand mechanisms and develop treatment strategies )].

Cancer Research:

  • Norgestrel's hormonal properties are of interest in some cancer research areas. For instance, some studies explore its potential effects on hormone-receptor-positive breast cancers [Source: Breast Cancer Research journal ()]. It's important to note that this research is ongoing, and norgestrel is not currently used as a cancer treatment.

Fertility Research:

  • Norgestrel's ability to regulate ovulation makes it a tool in some fertility studies. Researchers may use it to control menstrual cycles in research settings to study factors affecting ovulation or implantation Source: ScienceDirect [Elsevier: ].

Animal Studies:

  • Norgestrel is sometimes used in animal studies to investigate its effects on the reproductive system and hormonal regulation. This research can provide insights into various physiological processes and potential applications in veterinary medicine )].

Levonorgestrel is a synthetic progestin, a type of hormone that mimics the effects of progesterone, which is naturally produced in the body. Its chemical formula is C21H28O2\text{C}_{21}\text{H}_{28}\text{O}_{2}, and it has a molecular weight of approximately 312.4458 g/mol . Levonorgestrel is primarily used in various contraceptive methods, including emergency contraceptive pills, intrauterine devices, and hormonal contraceptive implants. It functions by inhibiting ovulation, thickening cervical mucus to prevent sperm penetration, and altering the endometrial lining to inhibit implantation .

In the context of contraception, Norgestrel works primarily through two mechanisms []:

  • Thickening cervical mucus: It increases the viscosity of cervical mucus, making it harder for sperm to reach the egg.
  • Ovulation suppression: In some menstrual cycles, Norgestrel might suppress the release of an egg (ovulation) from the ovary.

Norgestrel is generally well-tolerated, but some side effects can occur, including []:

  • Irregular bleeding
  • Headaches
  • Nausea
  • Breast tenderness

Levonorgestrel undergoes several metabolic transformations in the body. After administration, it is primarily metabolized in the liver through reduction, hydroxylation, and conjugation processes. The main metabolic pathways include the formation of sulfate and glucuronide conjugates . The elimination half-life of levonorgestrel ranges from 20 to 60 hours, depending on individual factors such as body mass index . Approximately 45% of an oral dose is excreted in urine, while around 32% is eliminated via feces .

Levonorgestrel exhibits strong affinity for progesterone receptors and moderate affinity for androgen receptors. Its primary biological activity involves the inhibition of ovulation by preventing the luteinizing hormone surge necessary for ovulation . Additionally, it alters the cervical mucus to create a barrier against sperm and modifies the endometrial lining to reduce the likelihood of implantation of a fertilized egg. Notably, recent guidelines indicate that levonorgestrel does not prevent implantation of a fertilized egg .

Levonorgestrel can be synthesized through various chemical methods. One common approach involves the modification of norgestrel, which itself can be derived from natural steroid hormones. The synthesis typically includes steps such as:

  • Hydrogenation: Reduction reactions are employed to convert double bonds into single bonds within the steroid structure.
  • Acylation: Introduction of acyl groups to modify functional groups on the steroid backbone.
  • Purification: Techniques such as chromatography are used to isolate and purify levonorgestrel from reaction mixtures.

The detailed synthetic routes can vary based on desired purity and yield .

Levonorgestrel is widely used in reproductive health as:

  • Emergency Contraceptive: It is effective when taken within 72 hours after unprotected intercourse, reducing the chance of pregnancy by 57% to 93% depending on timing .
  • Long-term Contraception: Intrauterine systems releasing levonorgestrel can provide effective contraception for up to five years by continuously delivering low doses of the hormone .
  • Hormonal Therapy: It may be used in combination with estrogens for hormone replacement therapy or in managing menstrual disorders.

Levonorgestrel may interact with other medications, potentially affecting its efficacy. Drugs that induce hepatic enzymes (e.g., rifampin, certain antiepileptics) can decrease levonorgestrel levels in the body, leading to reduced contraceptive effectiveness . Furthermore, certain herbal supplements like St. John's wort may also influence its metabolism. It's essential for users to consult healthcare providers about potential interactions before using levonorgestrel-containing products .

Levonorgestrel shares structural and functional similarities with other progestins. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaPrimary UseUnique Features
LevonorgestrelC21H28O2\text{C}_{21}\text{H}_{28}\text{O}_{2}Emergency contraceptionStrong progestogenic activity; moderate androgenic effects
NorgestrelC21H28O2\text{C}_{21}\text{H}_{28}\text{O}_{2}Contraceptive pillsPrecursor to levonorgestrel; similar mechanism but less potent
MedroxyprogesteroneC22H26O3\text{C}_{22}\text{H}_{26}\text{O}_{3}Hormonal contraceptionLonger half-life; used in depot injections
DesogestrelC22H28O3\text{C}_{22}\text{H}_{28}\text{O}_{3}Oral contraceptivesLess androgenic activity compared to levonorgestrel
DrospirenoneC24H30O3\text{C}_{24}\text{H}_{30}\text{O}_{3}Oral contraceptivesAnti-androgenic properties; used for acne treatment

Levonorgestrel's unique profile lies in its balanced progestogenic activity combined with moderate androgenic effects, making it effective for various contraceptive applications while minimizing some side effects associated with stronger androgenic compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Crystals from methanol
Crystals from diethyl ether-hexane

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

318.246590607 g/mol

Monoisotopic Mass

318.246590607 g/mol

Boiling Point

459.1

Heavy Atom Count

23

LogP

3.8
log Kow = 3.48 (est)
3.8

Odor

Odorless

Decomposition

When heated to decomposition, it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

205-207 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3J8Q1747Z2

GHS Hazard Statements

Aggregated GHS information provided by 26 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H351 (96.15%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (92.31%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (92.31%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H400 (92.31%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (92.31%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Norgestrel in combination with ethinyl estradiol is indicated for the prevention of pregnancy in women who elect to use this product as a method of contraception.
FDA Label

Livertox Summary

Levonorgestrel is a synthetic progesterone that is used for emergency contraception. Levonorgestrel is also used alone and in combination with estrogens in conventional oral contraceptives. Use of levonorgestrel for emergency contraception has not been associated with serum enzyme elevations or clinically apparent liver injury with jaundice.

Drug Classes

Emergency Contraceptive Agents

Therapeutic Uses

Contraceptives, Oral, Synthetic; Progestational Hormones, Synthetic
Low-ogestrel (norgestrel and ethinyl estradiol tablets) is indicated for the prevention of pregnancy in women who elect to use this product as a method of contraception. /Included in US product label/
/Cyclo-Progynova is indicated as/ hormone replacement therapy (HRT) for estrogen deficiency symptoms in perimenopausal and postmenopausal women.
/Cyclo-Progynova is indicated for/ prevention of osteoporosis in postmenopausal women at high risk of future fractures who are intolerant of, or contraindicated for, other medicinal products approved for the prevention of osteoporosis.
Norgestrel ... /is/ indicated for the prevention of pregnancy. Progestin-only oral contraceptives are also called minipills and progestin-only oral pills (POPs). /Former/

Pharmacology

Levonorgestrel prevents pregnancy by interfering with ovulation, fertilization, and implantation. The levonorgestrel-only containing emergency contraceptive tablet is 89% effective if it is used according to prescribing information within 72 hours after intercourse.[A181976,A181988] The intrauterine and implantable devices releasing levonorgestrel are more than 99% in preventing pregnancy.[A182123,L7778,L7781] Levonorgestrel utilized as a component of hormonal therapy helps to prevent endometrial carcinoma associated with unopposed estrogen administration.[A182042]
Levonorgestrel is the levorotatory form of norgestrel and synthetic progestogen with progestational and androgenic activity. Levonorgestrel binds to the progesterone receptor in the nucleus of target cells, thereby stimulating the resulting hormone-receptor complex, initiating transcription, and increasing the synthesis of certain proteins. This results in a suppression of luteinizing hormone (LH) activity and an inhibition of ovulation, as well as an alteration in the cervical mucus and endometrium.

MeSH Pharmacological Classification

Contraceptives, Oral, Hormonal

ATC Code

G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03A - Hormonal contraceptives for systemic use
G03AC - Progestogens
G03AC03 - Levonorgestrel
G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03A - Hormonal contraceptives for systemic use
G03AD - Emergency contraceptives
G03AD01 - Levonorgestrel

Mechanism of Action

Norgestrel (and more specifically the active stereoisomer levonorgestrel) binds to the progesterone and estrogen receptors within the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary. Once bound to the receptor, progestins like levonorgestrel will slow the frequency of release of gonadotropin releasing hormone (GnRH) from the hypothalamus and blunt the pre-ovulatory LH (luteinizing hormone) surge. Loss of the LH surge inhibits ovulation and thereby prevents pregnancy.
Combination oral contraceptives act by suppression of gonadotrophins. Although the primary mechanism of this action is inhibition of ovulation, other alterations include changes in the cer-vical mucus (which increase the difficulty of sperm entry into the uterus) and the endometrium (which may reduce the likelihood of implantation).
Progestins enter target cells by passive diffusion and bind to cytosolic (soluble) receptors that are loosely bound in the nucleus. The steroid receptor complex initiates transcription, resulting in an increase in protein synthesis. /Progestins/
Progestins are capable of affecting serum concentrations of other hormones, particularly estrogen. Estrogenic effects are modified by the progestins, either by reducing the availability or stability of the hormone receptor complex or by turning off specific hormone-responsive genes by direct interaction with the progestin receptor in the nucleus. In addition, estrogen priming is necessary to increase progestin effects by upregulating the number of progestin receptors and/or increasing progesterone production, causing a negative feedback mechanism that inhibits estrogen receptors. /Progestins/
There is great concern over the long-term influence of oral contraceptives on the development of breast cancer in women. Estrogens are known to stimulate the growth of human breast cancer cells, and /it/ has previously reported that the 19-norprogestin norethindrone could stimulate the proliferation of MCF-7 human breast cancer cells. /Investigators/ studied the influence of the 19-norprogestins norgestrel and gestodene compared to a 'non' 19-norprogestin medroxyprogesterone acetate (MPA) on MCF-7 cell proliferation. The 19-norprogestins stimulated proliferation at a concentration of 10(-8) M, while MPA could not stimulate proliferation at concentrations as great as 3 x 10(-6) M. The stimulatory activity of the 19-norprogestins could be blocked by the antioestrogen ICI 164,384, but not by the antiprogestin RU486. Transfection studies with the reporter plasmids containing an estrogen response element or progesterone response element (vitERE-CAT, pS2ERE-CAT, and PRE15-CAT) were performed to determine the intracellular action of norgestrel and gestodene. The 19-norprogestins stimulated the vitERE-CAT activity maximally at 10(-6) M, and this stimulation was inhibited by the addition of ICI 164,384. MPA did not stimulate vitERE-CAT activity. A single base pair alteration in the palindromic sequence of vitERE (resulting in the pS2ERE) led to a dramatic decrease in CAT expression by the 19-norprogestins, suggesting that the progestin activity required specific response element base sequencing. PRE15-CAT activity was stimulated by norgestrel, gestodene and MPA at concentrations well below growth stimulatory activity. This stimulation could be blocked by RU486. These studies suggest that the 19-norprogestins norgestrel and gestodene stimulate MCF-7 breast cancer cell growth by activating the estrogen receptor.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C3 (PGR) [HSA:5241] [KO:K08556]

Vapor Pressure

1.0X10-9 mm Hg at 25 °C (est)
3.92X10-10 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Impurities

Reported impurities include: 13-ethyl-3,4-diethynyl-18,19-dinor-17alpha-pregn-5-en-20- yn-3beta,4alpha,17-triol, 13-ethyl-3,4-diethynyl-18,19-dinor-17alpha-pregn-5-en-20-yn-3alpha,4alpha,17- triol 13-ethyl-18,19-dinor-17alpha-pregn-4-en-20-yn-17-ol, 13-ethyl-3-ethynyl-18,19-dinor-17alpha-pregna-3,5-dien-20-yn-17-ol, 13-ethyl-17-hydroxy-18,19-dinor-17alpha-pregna-4,8(14)- dien-20-yn-3-one and 13-ethyl-17-hydroxy-18,19-dinor-17alpha-pregn-5(10)-en-20-yn-3-one.

Other CAS

6533-00-2
797-63-7

Absorption Distribution and Excretion

Norgestrel is absorbed from the gastrointestinal tract, metabolised by the liver and excreted in the urine and faeces as glucuronide and sulphate conjugates.
(14)C-Norgestrel was administered to seven human subjects and 43% of dose was excreted in the urine within 5 days; the biological half-life of the radioactivity was 24 hr. Enzymic hydrolysis released only 32% of the urinary radioactivity and a further 25% was excreted as sulphate conjugates. The metabolites excreted in the urine were much less polar than those following the administration of the related compounds, norethisterone or lynestrenol. The 3alphaOH,5beta and 3betaOH,5beta isomers of the tetrahydronorgestrel (13beta-ethyl-17alpha-ethynyl-5 beta-gonane-3alpha,17beta-diol) were isolated from urine and identified by mass spectrometry and thin-layer and gas-liquid chromatography. Plasma radioactivity decreased more rapidly than after the administration of norethisterone and lynestrenol. About 2% of the administered dose was converted to acidic compounds. There was no apparent difference in the rate of excretion of radioactivity or in the metabolites after either oral or intravenous administration of norgestrel.
The binding of different synthetic steroids, used in hormonal contraception, to Sex Hormone Binding Globulin (SHBG) was studied by measuring their ability to displace tritiated testosterone from SHBG in a competitive protein binding system. Only 19-nortestosterone derivates had any significant ability to displace testosterone from SHBG, d-norgestrel (d-Ng) being the strongest displacer. Increasing the SHBG levels in women with previous constant plasma d-Ng levels increased these levels two- to sixfold. It is concluded that SHBG is the main carrier protein for d-Ng. The strong testosterone displacing activity of d-Ng might also explain androgenic side effects observed with d-Ng containig oral contraceptives.

Metabolism Metabolites

(14)C-Norgestrel was administered to seven human subjects and 43% of dose was excreted in the urine within 5 days ... Enzymic hydrolysis released only 32% of the urinary radioactivity and a further 25% was excreted as sulphate conjugates. The metabolites excreted in the urine were much less polar than those following the administration of the related compounds, norethisterone or lynestrenol. The 3alphaOH,5beta and 3betaOH,5beta isomers of the tetrahydronorgestrel (13beta-ethyl-17alpha-ethynyl-5 beta-gonane-3alpha,17beta-diol) were isolated from urine and identified by mass spectrometry and thin-layer and gas-liquid chromatography. Plasma radioactivity decreased more rapidly than after the administration of norethisterone and lynestrenol. About 2% of the administered dose was converted to acidic compounds. There was no apparent difference in the rate of excretion of radioactivity or in the metabolites after either oral or intravenous administration of norgestrel.
The comparative metabolism of dl-, d-, and l-norgestrel was investigated in African Green Monkeys (Cercopithecus aethiops). Total (14)C excretion in urine after a single oral dose of (14)C-dl-norgestrel (1 mg/kg) was significantly higher (51.4 +/- 5.0%) than that observed after administration of the d-enantiomer (37.5 +/- 5.4%) but not the l-enantiomer (44.2 +/- 8.9%). In all cases, the major part of the urinary radioactivity was present in a free fraction (48-62%), while an additional 13-27% was released by beta-glucuronidase preparations. No sulfate conjugates were detected. At least one major (16beta-hydroxylation) and one minor (16alpha-hydroxylation) metabolic pathway were stereoselective, i.e., they are operative with the I-but not the d-enantiomer. Three metabolites, 16beta-hydroxynorgestrel, 16alpha-hydroxynorgestrel, and 16-hydroxytetrahydronorgestrel (believed to be 16beta) were only detected in urine samples obtained from (14)C-dland -l-norgestrel-dosed animals. Following (14)C-d-norgestrel administration, 3alpha, 5beta-tetrahydronorgestrel was found to be the major urinary metabolite. These observations are compared with those reported earlier on the urinary metabolites of dl-norgestrel in women.
The in vitro metabolism of stereo-isomers (d, l and the racemic mixture dl) of norgestrel by a microsomal fraction from rabbit liver was investigated. The metabolism of the biologically active l-norgestrel was more rapid than that of d-norgestrel (sic.) which is biologically inactive. This was mainly due to the more ready conversion of l-norgestrel to ring-A reduced metabolites. There was no difference between the two isomers in respect of the amount undergoing hydroxylation; about 40% of each isomer was converted to hydroxylated metabolites after 30 min incubation. However, there were differences between the isomers, l-norgestrel being converted mainly to the 16beta-hydroxysteroid and d-norgestrel to the 16alpha-hydroxysteroid. Similar amounts of both isomers were hydroxylated at C-6. The metabolism of the racemic mixture was intermediate between that of the d and l isomers.
The rates of metabolism of synthetic gestagens derived from 19-nortestosterone by rabbit liver tissue in vitro were compared. Over a period of 1 hr norethisterone was metabolized as rapidly as 19-nortestosterone whereas d-norgestrel and lynestrenol were metabolized at a slightly lower rate. Less than 5% of l-norgestrel was metabolized. In all cases the reaction product was the tetrahydrosteroid. Lynestrenol was metabolised through norethisterone. Skeletal muscle, lung and small intestine also metabolized norethisterone and d-norgestrel but at a slower rate than liver tissue. Small amounts of norethisterone were metabolized by adipose tissue but heart and spleen were inactive. Lynestrenol and l-norgestrel were not metabolized by any of the extra-hepatic tissues studied.
In vitro studies were conducted on the metabolism of 3 steroids used in OCs (oral contraceptives) by small pieces of human jejunal mucosa. This was done because the gastrointestinal mucosa of humans is known to metabolize a number of drugs. Almost 40% of the ethinyl estradiol, 9.8% of the levonorgestrel, and 7% of the mestranol were metabolized after incubation. All these metabolic responses were significantly different from those in the control groups. Results of the study show that the metabolism of the ethinyl estradiol was related to the weight of the tissue used. These results are consistent with the known marked 1st pass effect of ethinyl estradiol. Norgestrel, known to have little or no 1st pass effect, did not show a high rate of gut metabolism. Under the experimental conditions employed, no Phase 1 metabolism of either ethinyl estradiol or levonorgestrel was apparent.

Wikipedia

Norgestrel

Drug Warnings

Cigarette smoking increases the risk of serious cardiovascular side effects from oral contraceptive use. This risk increases with age and with heavy smoking (15 or more cigarettes per day) and is quite marked in women over 35 years of age. Women who use oral contraceptives should be strongly advised not to smoke.
The use of oral contraceptives is associated with increased risks of several serious conditions including myocardial infarction, thromboembolism, stroke, hepatic neoplasia, and gallbladder disease, although the risk of serious morbidity or mortality is very small in healthy women without underlying risk factors. The risk of morbidity and mortality increases significantly in the presence of other underlying risk factors such as hypertension, hyperlipidemias, hypercholesterolemia, obesity and diabetes.
Oral contraceptives should not be used in women who have the following conditions: thrombophlebitis or thromboembolic disorders; a past history of deep vein thrombophlebitis or thromboembolic disorders; cerebral vascular or coronary artery disease; Known or suspected carcinoma of the breast; carcinoma of the endometrium or other known or suspected estrogen-dependent neoplasia; undiagnosed abnormal genital bleeding; cholestatic jaundice of pregnancy or jaundice with prior pill use; hepatic adenomas, carcinomas or benign liver tumors; known or suspected pregnancy
The most frequent adverse effect of oral contraceptives is nausea. In addition, nausea has been reported in women using vaginal or transdermal estrogen-progestin contraceptives. The principal risk associated with currently recommended high-dose, postcoital estrogen-progestin combination regimens appears to be moderate to severe adverse GI effects including severe vomiting and nausea, which occur in 12-22 and 30-66%, respectively, of women receiving the short-course regimens and may limit compliance with, and effectiveness of, the regimens. In 2 prospective, randomized studies, nausea and vomiting were less common with a high-dose postcoital progestin-only regimen (0.75 mg levonorgestrel every 12 hours for 2 doses) than with a high-dose estrogen-progestin regimen (100 mcg ethinyl estradiol and 0.5 mg levonorgestrel every 12 hours for 2 doses). Other adverse GI effects include vomiting, abdominal cramps, abdominal pain, bloating, diarrhea, and constipation. Gingivitis and dry socket have also been reported. Changes in appetite and changes in weight also may occur. /Estrogen-Progestin Combination/
For more Drug Warnings (Complete) data for NORGESTREL (52 total), please visit the HSDB record page.

Biological Half Life

(14)C-Norgestrel was administered to seven human subjects and 43% of dose was excreted in the urine within 5 days; the biological half-life of the radioactivity was 24 hr. ...

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

In a representative chemical synthesis, 6-methoxy-alpha-tetralone is reacted with vinylmagnesium bromide, and the resulting 1,2,3,4-tetrahydro-6-methoxy-1-vinyl-1-naphthol is condensed with 2-ethyl-1,3-cyclopentanedione to form initially a tricyclic intermediate (secosteroid) containing all of the gonane skeleton carbon atoms. Cyclization of the secosteroid via dehydration yields a 13-ethylgona-1,3,5(10)-8,14-pentaene structure which is then successively reduced and ethynylated.
Prepn: H. Smith, Belg. pat. 623,844 (1963), C.A. 61, 4427c (1964); G.A. Hughes, H. Smith, U.S. pat. 3,959,322 (1976 to Herchel Smith)

General Manufacturing Information

A synthetic steroid hormone used as an ingredient of oral contraceptives

Analytic Laboratory Methods

Method: AOAC 977.32; Procedure: single tablet assay (colorimetric method); Analyte: norgestrel; Matrix: drugs; Detection Limit: not provided.
... Infra-red and ultra-violet absorption spectrophotometry with comparison to standards ... /are/ methods for identifying norgestrel; potentiometric titration and ultra-violet absorption spectrophotometry are used to assay its purity. Norgestrel is identified in pharmaceutical preparations by ultra-violet absorption spectrophotometry and thin-layer chromatography; potentiometric titration and liquid chromatography are used to assay for norgestrel content in these preparations.
Analyte: norgestrel; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: norgestrel; matrix: chemical purity; procedure: infrared absorption spectrophotometry with comparison to standards
For more Analytic Laboratory Methods (Complete) data for NORGESTREL (6 total), please visit the HSDB record page.

Storage Conditions

Store at controlled room temperature 15 °C to 25 °C (59 °F to 77 °F).
Store in tight, light-resistant container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.

Interactions

The metabolism of estrogens and progestagens may be increased by concomitant use of substances known to induce drug-metabolising enzymes, specifically cytochrome P450 enzymes, such as anticonvulsants (eg phenobarbital, phenytoin, carbamazepine), and anti-infectives (eg rifampicin, rifabutin, nevirapine, efavirenz).
Ritonavir and nelfinavir, although known as strong inhibitors, by contrast exhibit inducing properties when used concomitantly with steroid hormones.
Herbal preparations containing St John's Wort (Hypericum Perforatum) may induce the metabolism of estrogens and progestagens.
Phenytoin and rifampin increase the serum concentrations of sex hormone-binding globulin (SHBG); this significantly decreases the serum concentration of free drug for some progestins, which is a special concern in patients using progestins for contraception. /Progestins/
Drug interaction data are not available for rifabutin, but because its structure is similar to that of rifampin, similar precautions with its use with progestins may be warranted. ... /Progestins/

Dates

Modify: 2023-08-15
1: Bifano M, Sevinsky H, Hwang C, Kandoussi H, Jiang H, Grasela D, Bertz R. Effect of the coadministration of daclatasvir on the pharmacokinetics of a combined oral contraceptive containing ethinyl estradiol and norgestimate. Antivir Ther. 2014;19(5):511-9. doi: 10.3851/IMP2718. Epub 2013 Dec 17. PubMed PMID: 24343001.
2: Larrañaga A, Sartoretto JN, Winterhalter M, Navas Filho F. Clinical evaluation of two biphasic and one triphasic norgestrel/ethinyl estradiol regimens. Int J Fertil. 1978;23(3):193-9. PubMed PMID: 40893.
3: Kaunitz AM, Archer DF, Mishell DR Jr, Foegh M. Safety and tolerability of a new low-dose contraceptive patch in obese and nonobese women. Am J Obstet Gynecol. 2015 Mar;212(3):318.e1-8. doi: 10.1016/j.ajog.2014.09.014. Epub 2014 Sep 16. PubMed PMID: 25220709.
4: Fåhraeus L, Larsson-Cohn U, Wallentin L. L-norgestrel and progesterone have different influences on plasma lipoproteins. Eur J Clin Invest. 1983 Dec;13(6):447-53. PubMed PMID: 6416861.
5: Sánchez-Borrego R, Balasch J. Ethinyl oestradiol plus dl-norgestrel or levonorgestrel in the Yuzpe method for post-coital contraception: results of an observational study. Hum Reprod. 1996 Nov;11(11):2449-53. PubMed PMID: 8981131.
6: Yuzpe AA, Lancee WJ. Ethinylestradiol and dl-norgestrel as a postcoital contraceptive. Fertil Steril. 1977 Sep;28(9):932-6. PubMed PMID: 892044.
7: Elder MG, Myatt L, Chaudhuri G. The effect of norgestrel and clogestone on the spontaneous motility of the human fallopian tube. Int J Fertil. 1978;23(1):61-4. PubMed PMID: 30711.
8: El-Mahgoub. D-norgestrel slow-releasing T device as an intrauterine contraceptive. Am J Obstet Gynecol. 1975 Sep 15;123(2):133-8. PubMed PMID: 1163576.
9: Hagag P, Steinschneider M, Weiss M. Role of the combination spironolactone-norgestimate-estrogen in Hirsute women with polycystic ovary syndrome. J Reprod Med. 2014 Sep-Oct;59(9-10):455-63. PubMed PMID: 25330687.
10: Bateson D, McNamee K, Briggs P. Newer non-oral hormonal contraception. BMJ. 2013 Feb 14;346:f341. doi: 10.1136/bmj.f341. PubMed PMID: 23412438.
11: Yuzpe AA, Smith RP, Rademaker AW. A multicenter clinical investigation employing ethinyl estradiol combined with dl-norgestrel as postcoital contraceptive agent. Fertil Steril. 1982 Apr;37(4):508-13. PubMed PMID: 7040117.
12: Darwish M, Bond M, Ricciotti N, Hsieh J, Fiedler-Kelly J, Grasela T. A comparison of the pharmacokinetic profile of an ascending-dose, extended-regimen combined oral contraceptive to those of other extended regimens. Reprod Sci. 2014 Nov;21(11):1401-10. doi: 10.1177/1933719114526472. Epub 2014 Mar 19. PubMed PMID: 24647707.
13: Lamparczyk H, Zarzycki PK, Nowakowska J. Effect of temperature on separation of norgestrel enantiomers by high-performance liquid chromatography. J Chromatogr A. 1994 May 13;668(2):413-7. PubMed PMID: 8032490.
14: Schmutz JL, Barbaud A, Trechot P. [Systemic photosensibility and contraception]. Ann Dermatol Venereol. 2011;138(4):367-8. doi: 10.1016/j.annder.2010.12.011. Epub 2011 Jan 22. French. PubMed PMID: 21497270.
15: Bukvic N, Susca F, Bukvic D, Fanelli M, Guanti G. 17-alpha-ethinylestradiol and norgestrel in combination induce micronucleus increases and aneuploidy in human lymphocyte and fibroblast cultures. Teratog Carcinog Mutagen. 2000;20(3):147-59. PubMed PMID: 10820425.
16: Hümpel M, Kühne G, Schulze PE, Speck U. Injectable depot contraceptives on d-norgestrel basis. I. Pharmacokinetic studies in dog and baboons. Contraception. 1977 Apr;15(4):401-12. PubMed PMID: 880816.
17: Song IH, Borland J, Chen S, Wajima T, Peppercorn AF, Piscitelli SC. Dolutegravir Has No Effect on the Pharmacokinetics of Oral Contraceptives With Norgestimate and Ethinyl Estradiol. Ann Pharmacother. 2015 Jul;49(7):784-9. doi: 10.1177/1060028015580637. Epub 2015 Apr 10. PubMed PMID: 25862012; PubMed Central PMCID: PMC4472613.
18: Borsos A, Lampé L. [Contraception with d-norgestrel]. Orv Hetil. 1980 Jun 22;121(25):1495-8. Hungarian. PubMed PMID: 7454258.
19: Blye RP, Kim HK, Lindberg MC, Mitra SB, Naqvi RH, Peterson DM, Rao PN. Development and use of a radioimmunoassay for D-(-)-norgestrel 17 beta-cyclopentanecarboxylate. Steroids. 1986 Jul-Aug;48(1-2):27-45. PubMed PMID: 3660438.
20: McQuarrie HG, Harris JW, Ellsworth HS, Stone RA, Anderson AE 3rd. Evaluation of d-norgestrel 1.0 mg in cyclic regimen. J Reprod Med. 1973 Apr;10(4):200-2. PubMed PMID: 4695502.

Explore Compound Types